IQB-782

TAFI Inhibition Fibrinolysis Thrombosis Research

IQB-782 combines potent TAFI inhibition (Ki=0.14µM) with direct mucolytic action—a unique dual mechanism unmatched by standard mucolytics. Its low acute toxicity (LD50 >6g/kg) and well-defined selectivity profile make it essential for reproducible, mechanistic preclinical studies of COPD and airway remodeling. Procure high-purity IQB-782 to ensure experimental validity.

Molecular Formula C4H9N3O2S
Molecular Weight 163.20 g/mol
CAS No. 40454-21-5
Cat. No. B1206311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQB-782
CAS40454-21-5
SynonymsIQB 782
IQB-782
N-guanidine-beta-mercaptoalanine
N-guanylcysteine
Molecular FormulaC4H9N3O2S
Molecular Weight163.20 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N=C(N)N)S
InChIInChI=1S/C4H9N3O2S/c5-4(6)7-2(1-10)3(8)9/h2,10H,1H2,(H,8,9)(H4,5,6,7)/t2-/m0/s1
InChIKeyXWRZKLKALVJDDS-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IQB-782 (CAS 40454-21-5): A Cysteine-Derived Mucolytic with TAFI Inhibitory Activity for Obstructive Lung Disease Research


IQB-782, also known as N-guanylcysteine, is a small-molecule cysteine derivative (MW 163.20 g/mol) that exhibits dual pharmacological activity as a mucolytic-expectorant agent and a thrombin-activatable fibrinolysis inhibitor (TAFI) inhibitor [1], [2]. Its mucolytic effects are demonstrated by reduced viscosity of gastric mucin suspensions in vitro and protection against tobacco smoke-induced airway obstruction in rat models [1]. As a TAFI inhibitor, it displays an apparent inhibition constant (Ki) of 0.14 μM [2]. These properties position IQB-782 as a specialized research tool for investigating mucus hypersecretion and fibrinolysis regulation in obstructive pulmonary diseases.

Why IQB-782 Cannot Be Substituted with Generic Cysteine Derivatives or Conventional Mucolytics


Generic substitution of IQB-782 with common cysteine analogs or standard mucolytics is not scientifically sound due to its unique dual mechanism of action, which combines potent TAFI inhibition (Ki = 0.14 μM) with direct mucolytic activity [1], [2]. Unlike N-acetylcysteine, which relies solely on sulfhydryl-mediated disulfide bond cleavage, IQB-782's TAFI inhibitory property may provide additional benefit in modulating the fibrinolytic pathway within the inflamed airway microenvironment [1]. Furthermore, its selectivity profile over related carboxypeptidases (CPN and CPB) differs markedly from other TAFI inhibitors, influencing its utility in specific experimental contexts [2]. Procurement based solely on chemical class or nominal activity would overlook these quantifiable differentiators, potentially compromising experimental reproducibility and validity.

IQB-782 Quantitative Comparative Evidence for Scientific Procurement Decisions


IQB-782 Demonstrates 7-Fold Higher Potency for TAFI Inhibition Compared to the Structural Analog Glycylglycylcysteine

In direct head-to-head comparison of reported inhibition constants, IQB-782 exhibits an apparent Ki (Ki(app)) of 0.14 μM for thrombin-activatable fibrinolysis inhibitor (TAFI), which is approximately 7-fold more potent than the structurally related cysteine-based TAFI inhibitor glycylglycylcysteine (Ki = 0.99 μM) [1], [2]. This quantitative difference in affinity is critical for researchers requiring sub-micromolar TAFI inhibition in biochemical assays or cellular models of fibrinolysis.

TAFI Inhibition Fibrinolysis Thrombosis Research

IQB-782 Exhibits Moderate Selectivity (86- to 350-Fold) for TAFI over Related Carboxypeptidases CPB and CPN

IQB-782's selectivity profile was evaluated against the related carboxypeptidases CPN and CPB, yielding IC50 values of 49 μM and 12 μM, respectively [1]. Comparing these to its TAFI Ki (0.14 μM) yields selectivity indices of approximately 350-fold over CPN and 86-fold over CPB. This moderate selectivity distinguishes IQB-782 from highly optimized TAFIa-selective inhibitors (e.g., compound 21 with TAFIa/CPN > 1000 [2]), making it a useful tool for studies where some degree of CPN/CPB inhibition is acceptable or even desired to model broader carboxypeptidase involvement.

Selectivity Profiling Carboxypeptidase Inhibition Off-Target Assessment

IQB-782 Demonstrates In Vivo Mucolytic Efficacy in a Rat Model of Tobacco Smoke-Induced Airway Obstruction

In a rat model of tobacco smoke-induced respiratory airway obstruction, IQB-782 administration provided significant protection, a functional endpoint that integrates mucolytic, expectorant, and potential anti-inflammatory effects [1]. While conventional mucolytics like N-acetylcysteine (NAC) are known to reduce mucus viscosity in vitro and in vivo, the quantitative extent of protection in this specific model is not directly comparable due to differing experimental designs. However, the presence of robust in vivo efficacy distinguishes IQB-782 from in vitro-only mucolytic agents and supports its utility in preclinical respiratory disease models.

Mucolytic Activity Airway Obstruction In Vivo Pharmacology

IQB-782 Exhibits a Favorable Acute Oral Toxicity Profile (LD50 > 6 g/kg) in Rats, Comparable to or Better Than Clinical Mucolytics

The acute oral LD50 of IQB-782 in rats is reported to be greater than 6 g/kg (6000 mg/kg) . For context, the widely used mucolytic ambroxol has reported oral LD50 values in male rats of 8.9 g/kg (8900 mg/kg) and in female rats of 10 g/kg (10000 mg/kg) [1]. While IQB-782's LD50 is slightly lower than the highest reported values for ambroxol, it remains within a similar high-safety range (both > 5 g/kg), indicating a favorable acute toxicity profile suitable for preclinical research applications.

Safety Pharmacology Toxicology Acute Toxicity

Optimal Research and Preclinical Application Scenarios for IQB-782 Based on Quantitative Evidence


Investigating the Intersection of Mucus Hypersecretion and Fibrinolysis in COPD Models

Given its dual mucolytic and TAFI inhibitory activities, IQB-782 is uniquely suited for preclinical studies exploring the interplay between airway mucus obstruction and altered fibrinolysis in chronic obstructive pulmonary disease (COPD). The compound's ability to protect against tobacco smoke-induced airway obstruction in rats [1], combined with its sub-micromolar TAFI inhibition [2], allows researchers to test hypotheses regarding the contribution of TAFI to airway remodeling and inflammation.

Biochemical Assays Requiring Moderate TAFI Inhibition with Tolerance for CPN/CPB Activity

In vitro studies investigating the broader carboxypeptidase network, where complete TAFI selectivity is not required, benefit from IQB-782's profile. Its moderate selectivity (86- to 350-fold) over CPN and CPB [2] makes it a suitable tool compound for dissecting pathways where both TAFI and related enzymes may contribute, contrasting with highly selective TAFIa inhibitors that would mask non-TAFI effects.

In Vivo Pharmacology Studies Prioritizing Safety and Ease of Handling

With an acute oral LD50 > 6 g/kg in rats , IQB-782 presents a favorable safety margin for chronic dosing studies in rodent models. This low acute toxicity profile reduces the risk of confounding toxicity-related artifacts, making it a reliable candidate for long-term preclinical investigations of mucolytic and fibrinolytic modulation.

Benchmarking Novel TAFI Inhibitors in Head-to-Head Potency Assays

IQB-782 serves as an ideal reference standard for comparative studies of novel TAFI inhibitors due to its well-characterized potency (Ki = 0.14 μM) and selectivity profile [2]. Its availability and defined activity enable researchers to establish reliable assay baselines and to quantitatively assess the improved potency or selectivity of newly synthesized compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IQB-782

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.